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molecular formula C17H14N2O2 B8788195 4,4'-Trimethylenedioxydibenzonitrile CAS No. 7476-06-4

4,4'-Trimethylenedioxydibenzonitrile

Cat. No. B8788195
M. Wt: 278.30 g/mol
InChI Key: MFRPGHISIXEJAA-UHFFFAOYSA-N
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Patent
US06221914B1

Procedure details

To a solution of 4-cyanophenol (20.0 g; 0.16 mol) in DMF (350 mL) was added powdered potassium carbonate (34.8g; 0.25 mol) under an atmosphere of argon. This mixture was stirred at room temperature for 15 minutes. To the reaction mixture was added 1,3-dibromopropane (8.52 mL; 0.08 mol) via syringe, and the mixture stirred at room temperature for 16 hours. The solvent was removed by high vacuum distillation and the remaining white solid was taken up in 200 mL of EtOAc. HCl (1N in water) was then added and a white precipitate formed. This precipitate was collected by filtration, washed several times with diethyl ether, and then dried under vacuum. A total of 20.2 g of a white solid were obtained (90% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
8.52 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].[C:10](=[O:13])([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][CH2:19]Br>CN(C=O)C>[CH2:17]([O:13][C:10]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH2:18][CH2:19][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
34.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.52 mL
Type
reactant
Smiles
BrCCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by high vacuum distillation
ADDITION
Type
ADDITION
Details
HCl (1N in water) was then added
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
This precipitate was collected by filtration
WASH
Type
WASH
Details
washed several times with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCOC1=CC=C(C#N)C=C1)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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